molecular formula C30H30N2O6 B12301651 (4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(4-pentoxyphenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione

(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(4-pentoxyphenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione

Cat. No.: B12301651
M. Wt: 514.6 g/mol
InChI Key: JLAPQYSNTOCMJY-BYCLXTJYSA-N
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Description

(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(4-pentoxyphenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione is a complex organic compound with a unique structure that includes a benzodioxin ring, a pyrrolidine ring, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(4-pentoxyphenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione typically involves multi-step organic reactions. The initial steps often include the formation of the benzodioxin and pyrrolidine rings through cyclization reactions. Subsequent steps involve the introduction of the pyridine moiety and the pentoxyphenyl group through substitution reactions. The final step usually involves the formation of the hydroxy methylidene group through a condensation reaction under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis machines that can handle the complex multi-step reactions efficiently. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include the use of high-pressure reactors and continuous flow systems to maintain the desired reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy methylidene group, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the hydroxy methylidene group to a hydroxyl group or further to a methyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets are investigated to understand its potential therapeutic applications.

Medicine

The compound is explored for its potential use in drug development. Its unique structure may offer advantages in terms of selectivity and potency against specific biological targets.

Industry

In the industrial sector, the compound is used in the development of new materials with specific properties. Its incorporation into polymers and other materials can enhance their performance in various applications.

Mechanism of Action

The mechanism of action of (4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(4-pentoxyphenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are studied to understand its potential therapeutic applications.

Properties

Molecular Formula

C30H30N2O6

Molecular Weight

514.6 g/mol

IUPAC Name

(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(4-pentoxyphenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C30H30N2O6/c1-2-3-4-14-36-23-10-7-21(8-11-23)27-26(28(33)22-9-12-24-25(17-22)38-16-15-37-24)29(34)30(35)32(27)19-20-6-5-13-31-18-20/h5-13,17-18,27,33H,2-4,14-16,19H2,1H3/b28-26+

InChI Key

JLAPQYSNTOCMJY-BYCLXTJYSA-N

Isomeric SMILES

CCCCCOC1=CC=C(C=C1)C2/C(=C(/C3=CC4=C(C=C3)OCCO4)\O)/C(=O)C(=O)N2CC5=CN=CC=C5

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C2C(=C(C3=CC4=C(C=C3)OCCO4)O)C(=O)C(=O)N2CC5=CN=CC=C5

Origin of Product

United States

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